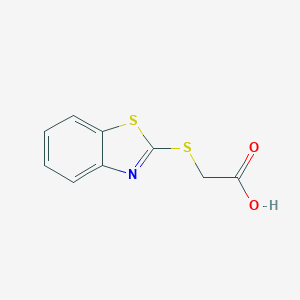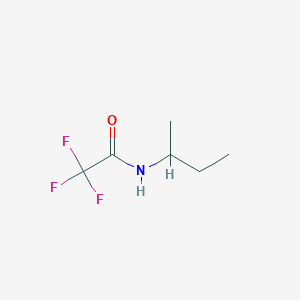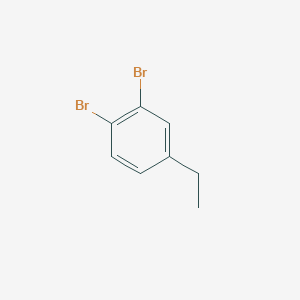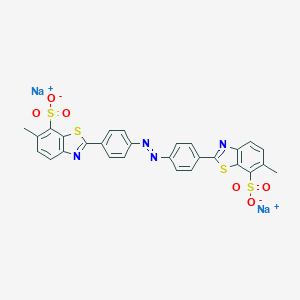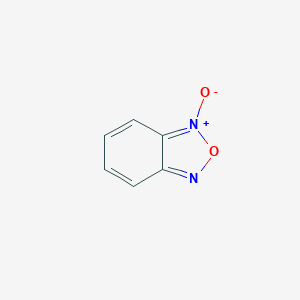![molecular formula C8H13NO2 B160378 N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide CAS No. 136561-38-1](/img/structure/B160378.png)
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide, commonly known as HBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HBC is a bicyclic amide that possesses a unique structural feature, making it an attractive target for researchers interested in developing novel pharmaceutical agents.
作用機序
The exact mechanism of action of HBC is not fully understood. However, it has been proposed that HBC exerts its biological effects through the inhibition of various enzymes, including histone deacetylases. Histone deacetylases play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases.
生化学的および生理学的効果
HBC has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. HBC has also been shown to exhibit antitumor effects, suggesting its potential as a chemotherapeutic agent.
実験室実験の利点と制限
One of the main advantages of using HBC in lab experiments is its unique structural feature, which makes it an attractive target for researchers interested in developing novel pharmaceutical agents. However, the synthesis of HBC is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of HBC is not fully understood, which may limit its potential applications in drug discovery and development.
将来の方向性
Despite the challenges associated with the synthesis and mechanism of action of HBC, it remains an attractive target for researchers interested in developing novel pharmaceutical agents. Some of the future directions for research on HBC include:
1. Investigating the potential of HBC as a histone deacetylase inhibitor for the treatment of cancer and other diseases.
2. Developing novel synthetic methods for the preparation of HBC.
3. Investigating the potential of HBC as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation.
4. Investigating the potential of HBC as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of HBC as a scaffold for the development of novel pharmaceutical agents.
Conclusion:
In conclusion, HBC is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Despite the challenges associated with its synthesis and mechanism of action, HBC remains an attractive target for researchers interested in developing novel pharmaceutical agents. Further research on HBC is needed to fully understand its potential applications in drug discovery and development.
合成法
The synthesis of HBC is a complex process that involves several steps. One of the most common methods used to prepare HBC is the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield HBC. Other methods, such as the use of N-hydroxyphthalimide and isocyanate, have also been reported for the synthesis of HBC.
科学的研究の応用
HBC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. HBC has also been investigated for its potential as a histone deacetylase inhibitor, a class of compounds that has been shown to have therapeutic potential in various diseases, including cancer.
特性
CAS番号 |
136561-38-1 |
|---|---|
製品名 |
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
N-hydroxybicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO2/c10-8(9-11)7-4-5-1-2-6(7)3-5/h5-7,11H,1-4H2,(H,9,10) |
InChIキー |
AVRONOYBTDLBBI-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NO |
正規SMILES |
C1CC2CC1CC2C(=O)NO |
同義語 |
Bicyclo[2.2.1]heptane-2-carboxamide, N-hydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



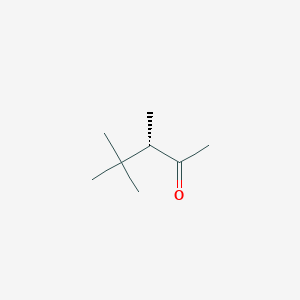
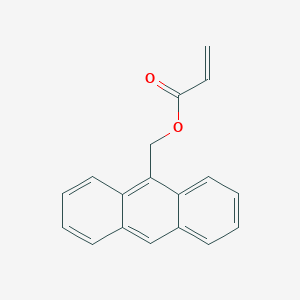
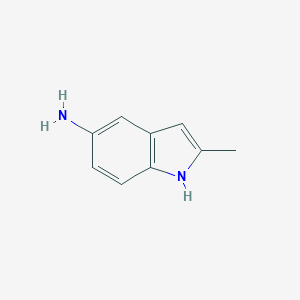
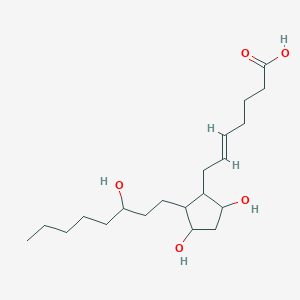
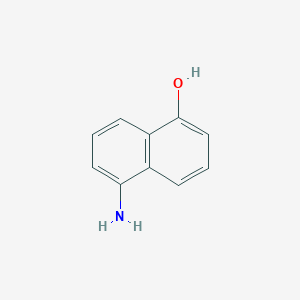
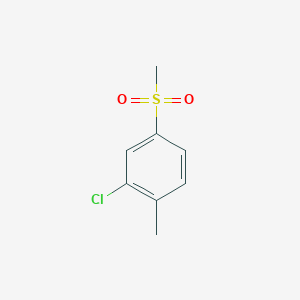
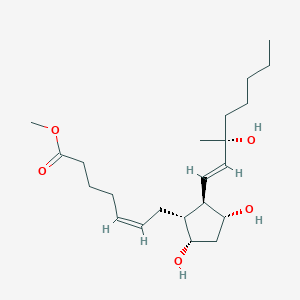
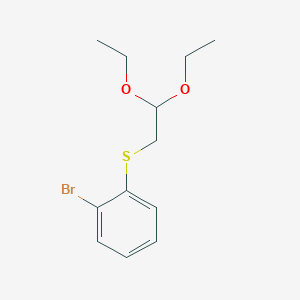
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
